molecular formula C12H7ClN2S B8666539 3-(Benzo[b]thiophen-2-yl)-6-chloropyridazine

3-(Benzo[b]thiophen-2-yl)-6-chloropyridazine

Cat. No. B8666539
M. Wt: 246.72 g/mol
InChI Key: DMHAOTJKABKQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzo[b]thiophen-2-yl)-6-chloropyridazine is a useful research compound. Its molecular formula is C12H7ClN2S and its molecular weight is 246.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzo[b]thiophen-2-yl)-6-chloropyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzo[b]thiophen-2-yl)-6-chloropyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Benzo[b]thiophen-2-yl)-6-chloropyridazine

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-6-chloropyridazine

InChI

InChI=1S/C12H7ClN2S/c13-12-6-5-9(14-15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H

InChI Key

DMHAOTJKABKQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,6-dichloropyridazine (4.18 g, 28.1 mmol) and Na2CO3 (8.93 g, 84 mmol) in DME (100 mL) and water (25 mL) was added benzo[b]thiophen-2-ylboronic acid (5 g, 28.1 mmol) and PdCl2(dppf).CH2Cl2 (0.69 g, 0.84 mmol). The reaction was evacuated under vacuum and purged with N2 3×. The reaction was heated at 85° C. for 18 h and cooled to RT. The crude product was filtered through celite and was rinsed with EtOAc followed by CH2Cl2. The crude filtrate was concentrated under vacuum and diluted in CH2Cl2 and water. The organic layer was separated, and the remaining emulsion was acidified with 1 M HCl and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4, filtered, and concentrated. The crude product was purified by silica gel chromatography. The product was partially concentrated to provide a precipitate which was filtered to give 3-(benzo[b]thiophen-2-yl)-6-chloropyridazine (2.36 g) as a light yellow solid. The filtrate was recrystallized from CH3CN to give 3-(benzo[b]thiophen-2-yl)-6-chloropyridazine (0.46 g). LCMS Rt=1.57 minutes (condition B); (M+1)=247.1.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two

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